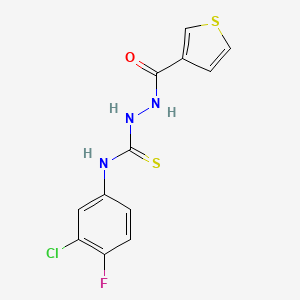

![molecular formula C16H16N8 B2896245 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)isonicotinonitrile CAS No. 2310017-69-5](/img/structure/B2896245.png)

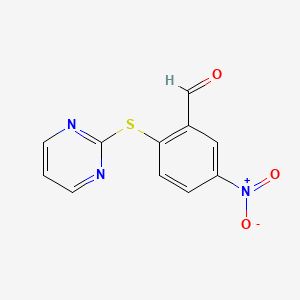

2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)isonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)isonicotinonitrile” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These derivatives have been studied as bromodomain inhibitors, specifically targeting BRD4 . BRD4 is a protein that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Applications De Recherche Scientifique

Synthesis and Structural Diversity

Useful Precursors for Synthesis of Heterocyclic Compounds : Research by Abdelhamid et al. (2016) explores the synthesis of a variety of heterocyclic compounds, including pyrazolo[3,4-d]pyridazines and benzo[b][1,4]diazepine, from appropriate hydrazonoyl halides and other reagents. This work underlines the structural versatility of heterocyclic chemistry, allowing for the creation of compounds with potential applications in material science, pharmaceuticals, and more (Abdelhamid, Fahmi, & Baaiu, 2016).

Applications in Medicinal Chemistry

Antimicrobial and Antitumor Activity : Bhuiyan et al. (2006) discussed the synthesis of [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives, showcasing the antimicrobial potential of such compounds. This indicates the potential of structurally related compounds for applications in developing new antimicrobial agents (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).

Synthetic Applications and Biological Importance : Akter, Rupa, and Anbarasan (2022) reviewed the use of 1,2,3-triazole and its analogues, highlighting their role as surrogates for diazo compounds in synthesizing complex N-containing structures. This research demonstrates the significance of triazole analogues in medicinal chemistry and drug design, potentially relevant for compounds containing triazolo[4,3-b]pyridazine structures (Akter, Rupa, & Anbarasan, 2022).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Mode of Action

Compounds with similar structures are known to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This allows them to make specific interactions with different target receptors, leading to various biological effects .

Biochemical Pathways

Based on the diverse pharmacological activities of similar compounds, it can be inferred that multiple biochemical pathways might be affected .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its behavior in the body.

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8/c17-11-13-4-5-18-16(10-13)23-7-1-6-22(8-9-23)15-3-2-14-20-19-12-24(14)21-15/h2-5,10,12H,1,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJRFZNNPOWQTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C2=NC=CC(=C2)C#N)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid](/img/structure/B2896163.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)

![1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE](/img/structure/B2896170.png)

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2896173.png)

![4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2896176.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2896184.png)